![molecular formula C8H8FNOS B2639402 2-Fluoro-6-methoxybenzene-1-carbothioamide CAS No. 1153059-33-6](/img/structure/B2639402.png)
2-Fluoro-6-methoxybenzene-1-carbothioamide
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Overview
Description
“2-Fluoro-6-methoxybenzene-1-carbothioamide” is a chemical compound with the molecular formula C8H8FNOS and a molecular weight of 185.22 . It is available for research use only .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-6-methoxybenzene-1-carbothioamide” such as boiling point, melting point, solubility, and stability are not specified in the current resources .Scientific Research Applications
Antimicrobial and Antitubercular Activities
2-Fluoro-6-methoxybenzene-1-carbothioamide and its derivatives have demonstrated significant potential in antimicrobial and antitubercular activities. Studies have shown that compounds synthesized from similar chemical structures exhibit high anti-Mycobacterium smegmatis activity, indicating their usefulness in combating tuberculosis and related infections (Yolal et al., 2012). Additionally, other research indicates that such compounds have good antitubercular activities, reinforcing their potential in treating tuberculosis (Başoğlu et al., 2012).
Application in PET Imaging
Some derivatives of 2-Fluoro-6-methoxybenzene-1-carbothioamide have been explored in the field of positron emission tomography (PET) imaging. For instance, fluorine-18 labelled isatin-4-(4-methoxyphenyl)-3-thiosemicarbazone has been studied as a novel PET tracer for P-glycoprotein expression, a significant marker in various medical diagnostics (Verbeek et al., 2018).
Monitoring Aldol Reactions
In the field of organic chemistry, derivatives of 2-Fluoro-6-methoxybenzene-1-carbothioamide have been utilized for monitoring the progress of aldol reactions. A study demonstrated the use of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, derived from 6-methoxy-2-naphthaldehyde, for effectively monitoring aldol reactions through fluorescence changes (Guo & Tanaka, 2009).
Application in Structural Chemistry
Structural chemistry has also benefited from the study of 2-Fluoro-6-methoxybenzene-1-carbothioamide derivatives. Research on the crystal structure of these compounds has provided insights into their molecular conformation and interactions, which are crucial for understanding their chemical behavior and potential applications (Atioğlu et al., 2017).
Investigating Terrestrial Biomass
Studies involving methoxyphenols, closely related to 2-Fluoro-6-methoxybenzene-1-carbothioamide, have been instrumental in investigating the chemical changes in lignin during hydrothermal alteration, serving as proxies for terrestrial biomass. Such research is pivotal in understanding the geochemical processes and the environmental impact of biomass (Vane & Abbott, 1999).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-6-methoxybenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNOS/c1-11-6-4-2-3-5(9)7(6)8(10)12/h2-4H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXVBMJNALXXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methoxybenzene-1-carbothioamide |
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